molecular formula C11H12O4 B13995511 3-[2-(Carboxymethyl)phenyl]propanoic acid CAS No. 70526-40-8

3-[2-(Carboxymethyl)phenyl]propanoic acid

Cat. No.: B13995511
CAS No.: 70526-40-8
M. Wt: 208.21 g/mol
InChI Key: LZPGSXFZWFECCV-UHFFFAOYSA-N
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Description

3-[2-(Carboxymethyl)phenyl]propanoic acid is an aromatic carboxylic acid with the molecular formula C11H12O4. It is known for its role in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Carboxymethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of β-tetralone with potassium superoxide (KO2) in toluene, which leads to the formation of the desired product . Another method includes the use of zinc bromide as a catalyst in the reaction, which results in a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Carboxymethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[2-(Carboxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(Carboxymethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Carboxymethyl)phenyl]propanoic acid is unique due to the presence of the carboxymethyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.

Properties

CAS No.

70526-40-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-[2-(carboxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12O4/c12-10(13)6-5-8-3-1-2-4-9(8)7-11(14)15/h1-4H,5-7H2,(H,12,13)(H,14,15)

InChI Key

LZPGSXFZWFECCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)CC(=O)O

Origin of Product

United States

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